molecular formula C18H22FNO3S2 B2720961 N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3-methylbutanamide CAS No. 946298-08-4

N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3-methylbutanamide

Cat. No. B2720961
CAS RN: 946298-08-4
M. Wt: 383.5
InChI Key: WGIYVMLOZIZWTP-UHFFFAOYSA-N
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Description

“N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3-methylbutanamide” is a chemical compound with a complex structure . It is related to 2-(4-Ethoxyphenyl)-N-{2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl}acetamide .


Synthesis Analysis

The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . This process is not well developed, but recent studies have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of this compound is complex. It is related to the compound 2-(4-Ethoxyphenyl)-N-{2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl}acetamide, which has a molecular formula of C23H24FNO4S2 . The average mass of this related compound is 461.569 Da, and its monoisotopic mass is 461.113068 Da .

Scientific Research Applications

Matrix Metalloproteinase Inhibition

A derivative, CGS 27023A, identified as a potent matrix metalloproteinase inhibitor, highlights the application in designing new pharmaceuticals targeting various diseases linked to matrix metalloproteinase activity. The research involved radiosynthesis for PET studies, illustrating its potential in medical imaging and diagnostics (Wagner et al., 2009).

Antiandrogen Activity

Investigations into sulfone and sulfoxide derivatives for antiandrogen activity reveal the potential for treating androgen-responsive conditions. The synthesis and structure-activity relationships of these compounds underscore their therapeutic promise in benign and malignant diseases (Tucker, Crook, & Chesterson, 1988).

Insecticidal Applications

Flubendiamide, featuring a sulfonylalkyl group, demonstrates extremely strong activity against lepidopterous pests. This novel class of insecticide, owing to its unique structure, provides a fresh avenue for pest management strategies, especially for resistant strains (Tohnishi et al., 2005).

Electrophoretic and Biocompatible Polymers

The synthesis of N-Methyl bis[(nonafluorobutane)sulfonyl]imide as an initiator for polymerization of oxazolines, leading to electrophoretic poly(2-oxazoline)s, showcases the application in creating biocompatible coatings and hybrid materials with potential medical and environmental uses (Hayashi & Takasu, 2015).

Novel Insecticide Discovery

Sulfoxaflor, a novel insecticide targeting sap-feeding pests, introduces a new class of chemical agents with broad-spectrum efficacy. This development emphasizes the role of innovative chemical scaffolds in overcoming resistance and enhancing agricultural productivity (Zhu et al., 2011).

Advanced Organic Synthesis Techniques

Research into oxidative arylmethylation cascades for assembling complex organic molecules, including those with all-carbon quaternary centers, illustrates the application of such chemicals in synthesizing novel compounds with potential pharmaceutical and material science applications (Tan, Song, Hu, & Li, 2016).

properties

IUPAC Name

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO3S2/c1-12(2)9-18(21)20-11-17(16-5-4-8-24-16)25(22,23)14-6-7-15(19)13(3)10-14/h4-8,10,12,17H,9,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIYVMLOZIZWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)CC(C)C)C2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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